Sec-butylamine

Description

Overview of Research Trajectories and Scope

Sec-butylamine (B1681703), a primary aliphatic amine, has been the subject of diverse research endeavors. nih.govebi.ac.ukebi.ac.uk Investigations have spanned from its fundamental chemical properties and synthesis to its practical applications in various fields. A significant portion of research has focused on its role as a chiral building block in asymmetric synthesis, enabling the creation of complex molecules with specific stereochemistry. chemimpex.comsigmaaldrich.comsigmaaldrich.com Another major research trajectory has been its application as an agrochemical, specifically as a fungicide. nih.govebi.ac.ukebi.ac.uk Furthermore, studies have explored its utility in materials science, including its role in the formation of corrosion inhibitors and as a component in the synthesis of polymers and surfactants. chemimpex.comsmolecule.com The compound's presence in natural sources and even in extraterrestrial materials like meteorites has also prompted research into its origins and potential role in prebiotic chemistry. nih.govnasa.gov

Historical Context of this compound Research

Early research on this compound, dating back to the early 20th century, focused on its fundamental physical and chemical properties. nist.gov A notable milestone in its research history was the discovery of its fungicidal properties in 1962 by Eckert and Kolbezen at the University of California. inchem.org This discovery led to extensive investigation into its use for controlling post-harvest diseases in citrus fruits and other produce. inchem.org Subsequent research in the latter half of the 20th century and into the 21st century has seen a diversification of focus, with increasing interest in its application in asymmetric synthesis and materials science. chemimpex.comsigmaaldrich.comsigmaaldrich.comsmolecule.com The development of advanced analytical techniques has also enabled more detailed studies, including the determination of its enantiomeric composition and isotopic ratios in various samples. nasa.govoup.com

Current State of the Art in this compound Investigations

Contemporary research on this compound is characterized by a multidisciplinary approach, integrating organic synthesis, analytical chemistry, and materials science. A key area of current investigation is the development of more efficient and selective methods for its synthesis and chiral resolution. researchgate.netsioc-journal.cnresearchgate.net This includes the use of enzymatic and catalytic methods to produce enantiomerically pure forms of the compound, which are highly valuable in the pharmaceutical and fine chemical industries. chemimpex.comresearchgate.netresearchgate.net Researchers are also exploring the synthesis of novel derivatives of this compound for various applications, such as in the development of new agrochemicals and functional materials. smolecule.combohrium.com Furthermore, ongoing studies are examining its interactions with biological systems and its environmental fate. scirp.orgechemi.com The identification of this compound in natural products like the Neem plant has opened new avenues for research into its biosynthesis and potential bioactivities. scirp.orgresearchgate.net

Significance of this compound in Contemporary Chemical Sciences

This compound holds considerable significance in modern chemical sciences due to its versatility. Its chiral nature makes it a crucial component in asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemimpex.comsigmaaldrich.comsigmaaldrich.com In agriculture, it has been utilized as an effective fungicide, contributing to post-harvest disease control. nih.govebi.ac.ukinchem.org The compound also serves as a valuable intermediate in the synthesis of a wide range of other chemicals, including corrosion inhibitors and polymerization additives. chemimpex.comsmolecule.com Its presence in the Murchison meteorite has also sparked interest in the context of prebiotic chemistry and the origins of life. nasa.gov The continued exploration of this compound and its derivatives promises to yield further advancements in various scientific and industrial domains.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H11N | nih.gov |

| Molecular Weight | 73.14 g/mol | nih.gov |

| Appearance | Colorless liquid | inchem.org |

| Odor | Ammonia-like | chemicalbook.com |

| Boiling Point | 63 °C | inchem.orgchemicalbook.comchemsrc.com |

| Melting Point | -104 °C | inchem.org |

| Flash Point | -9 °C | inchem.org |

| Density | 0.724 g/mL at 25 °C | chemicalbook.comchemsrc.com |

| Water Solubility | Miscible | inchem.orgchemicalbook.com |

| pKa | 10.56 | echemi.com |

Research on Chiral Resolution of this compound

The separation of the enantiomers of this compound is a significant area of research due to the importance of enantiomerically pure amines in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Methods of Resolution

Several methods have been investigated for the chiral resolution of racemic this compound.

Classical Chemical Resolution: This method involves the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a commonly used resolving agent for this purpose. sioc-journal.cniucr.org For instance, the reaction of racemic this compound with L-tartaric acid can lead to the preferential crystallization of the (S)-sec-butylammonium L-tartrate salt. iucr.org The resolving agent can often be recovered and reused. sioc-journal.cn

Enzymatic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been effectively used for the kinetic resolution of this compound. researchgate.netresearchgate.net This method relies on the enantioselective acylation of one of the enantiomers, allowing for the separation of the acylated amine from the unreacted enantiomer. researchgate.netresearchgate.net The choice of acylating agent and solvent can significantly influence the enantiomeric excess and reaction rate. researchgate.netresearchgate.net

Chromatographic Resolution: While not as commonly cited in the provided results for preparative scale, chromatographic methods using chiral stationary phases are a standard analytical technique for determining the enantiomeric purity of this compound. oup.com

Research Findings

| Resolution Method | Resolving Agent/Enzyme | Key Findings | Reference |

| Diastereomeric Salt Crystallization | D- or L-tartaric acid | Successful resolution to obtain both enantiomers with high optical purity (>99%). The resolving agent was recoverable. | sioc-journal.cn |

| Diastereomeric Salt Crystallization | (+)-Deoxycholic acid | Preferential selection of (R)-sec-butylamine from the racemic mixture. | rsc.org |

| Enzymatic Resolution | Candida antarctica lipase | The use of long-chain fatty acid esters as acylating agents increased the enantiomeric excess. (S)-sec-Butylamine with high enantiomeric excess was obtained. | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZNVHARXXAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

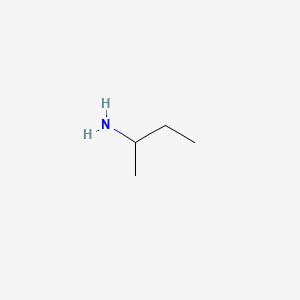

CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022284 | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

146.3 °F at 760 mmHg (NTP, 1992), 63 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c. | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

13952-84-6; 513-49-5, 13952-84-6, 33966-50-6 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-sec-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13952-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013952846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-sec-Butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAZ452YGSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-155 °F (NTP, 1992), -104 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations of Sec Butylamine

Advanced Synthetic Routes to Sec-Butylamine (B1681703)

This compound, an organic compound with the formula CH3CH2CH(NH2)CH3, is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. ebi.ac.uk Its synthesis can be achieved through various methods, including classical chemical routes and advanced biocatalytic processes.

Reductive Amination Protocols

Reductive amination is a widely utilized method for the synthesis of amines, including this compound. This process typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. beilstein-journals.org

For the synthesis of this compound, 2-butanone (B6335102) is reacted with ammonia. This reaction can be catalyzed by various metal catalysts, such as Raney nickel or Ni-Cu/γ-Al2O3-diatomite. chemicalbook.comgoogle.com The process involves the initial formation of an imine intermediate, which is then reduced to the final amine product. beilstein-journals.org Industrial-scale production may employ continuous flow reactors to optimize reaction conditions and improve efficiency.

The choice of reducing agent is critical for the success of reductive amination. While sodium borohydride (B1222165) and hydrogen gas with a catalyst are common, other reagents like zinc dust in aqueous alkaline media have been explored as a more environmentally friendly alternative. beilstein-journals.org Challenges in reductive amination include controlling over-alkylation, where the desired secondary amine reacts further to form tertiary amines. google.com To mitigate this, reaction conditions such as the molar ratio of reactants and the choice of catalyst and solvent are carefully controlled. google.comgoogle.com

Below is a table summarizing various reductive amination methods for amine synthesis:

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Key Features |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium borohydride in 2,2,2-trifluoroethanol | Catalyst-free, reusable solvent. organic-chemistry.org |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium triacetoxyborohydride | Mild and selective. organic-chemistry.org |

| Aldehydes/Ketones | Aliphatic/Aromatic Amines | Ammonia borane (B79455) with trimethyl borate | Solvent-free. organic-chemistry.org |

| Aldehydes | Primary Amines | Pd/C and triethylsilane in water | Occurs in nanomicelles. organic-chemistry.org |

| Aldehydes | Anilines | [RuCl2(p-cymene)]2/Ph2SiH2 | Highly chemoselective. organic-chemistry.org |

| 2-Butanone | Ammonia | Raney nickel | Forms this compound. chemicalbook.com |

| 2-Butanone | Ammonia, Hydrogen | Ni-Cu/γ-Al2O3-diatomite | Continuous preparation of di-sec-butylamine. google.com |

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines like this compound. mdpi.comnih.gov Enzymes offer high stereoselectivity and operate under mild conditions, reducing the environmental impact. nih.gov

ω-Transaminase-Mediated Biocatalysis for Chiral Amines

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, producing a chiral amine. rsc.orgrsc.org This method is particularly valuable for producing enantiomerically pure amines. rsc.org The reaction mechanism involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor that acts as a transient carrier of the amino group. rsc.orgmdpi.com

The synthesis of chiral this compound can be achieved through the kinetic resolution of racemic this compound or the asymmetric synthesis from 2-butanone using ω-TAs. mdpi.com In kinetic resolution, one enantiomer of the racemic amine is selectively converted, leaving the other enantiomer in high enantiomeric excess. For instance, ω-transaminase from Vibrio fluvialis JS17 has been used for the kinetic resolution of this compound, achieving high enantiomeric excess of (R)-sec-butylamine. tandfonline.com The equilibrium of the reaction can be shifted towards the product by removing the ketone byproduct, for example, by conducting the reaction under reduced pressure. tandfonline.com

Several strategies are employed to improve the efficiency of ω-TA-catalyzed reactions, including:

Enzyme Engineering: Directed evolution and computational redesign have been used to enhance the activity, stability, and substrate scope of ω-TAs. nih.gov

Process Optimization: Cofactor recycling systems are crucial for economic viability. nih.gov Immobilization of the enzyme on solid supports can also improve stability and reusability. rsc.org

Equilibrium Shift: Using a high excess of a volatile amine donor like isopropylamine (B41738) or racemic this compound can drive the reaction towards product formation. rsc.org

The table below highlights different ω-transaminases and their applications in chiral amine synthesis:

| Enzyme Source | Substrate | Product | Key Findings |

| Vibrio fluvialis JS17 | This compound (racemic) | (R)-sec-butylamine | Kinetic resolution under reduced pressure yielded 94.7% ee. tandfonline.com |

| Ochrobactrum anthropi | This compound | (S)-sec-butylamine | Production improved by carbon-starved cultivation. rsc.org |

| Arthrobacter sp. | Prochiral ketones | (R)-amines | Used in deracemization processes. mdpi.com |

| Chromobacterium violaceum | Various ketones | (S)-amines | Structure-guided redesign expanded substrate scope. diva-portal.org |

Lipase-Catalyzed Acylation and Enantioselectivity

Lipases are another class of enzymes widely used in the kinetic resolution of racemic amines. sci-hub.se They catalyze the enantioselective acylation of one enantiomer of the amine, allowing for the separation of the two enantiomers. sci-hub.se Candida antarctica lipase (B570770) B (CAL-B) is a particularly effective and commonly used lipase for this purpose. researchgate.netdoi.org

In the kinetic resolution of (±)-sec-butylamine, CAL-B catalyzes the acylation of the (R)-enantiomer, producing (R)-N-acetyl-sec-butylamine and leaving behind the unreacted (S)-sec-butylamine with high enantiomeric excess. doi.orgscielo.br The choice of acyl donor and solvent significantly influences the conversion and enantioselectivity of the reaction. researchgate.netscielo.br For example, using ethyl decanoate (B1226879) as the acyl donor in methyl t-butyl ether has been shown to produce (S)-sec-butylamine with very high enantiomeric excess. researchgate.net

Microwave irradiation has also been investigated as a method to accelerate lipase-catalyzed resolutions, in some cases leading to higher conversion rates compared to conventional heating. scielo.br

The following table summarizes results from lipase-catalyzed resolution of (±)-sec-butylamine:

| Lipase | Acyl Donor | Solvent | Key Results (Conventional Heating) |

| Candida antarctica lipase B (CAL-B) | Ethyl acetate (B1210297) | Hexane | 54% conversion, 84% eep for (R)-amide. doi.org |

| Aspergillus niger lipase | Ethyl acetate | Hexane | 15-41% conversion, similar E-values to CAL-B. scielo.br |

| Candida antarctica lipase | Ethyl decanoate | Methyl t-butyl ether | High enantiomeric excess of (S)-sec-butylamine. researchgate.net |

Microbial Production Pathways

Metabolic engineering of microorganisms offers a promising route for the de novo production of short-chain primary amines (SCPAs), including this compound, from renewable resources like glucose. researchgate.net This approach involves designing and constructing biosynthetic pathways in host organisms such as Escherichia coli. researchgate.net

By expressing heterologous enzymes, such as a decarboxylase, engineered E. coli can be made to produce various SCPAs from their corresponding amino acid precursors. researchgate.net For instance, feeding the direct precursors to an E. coli strain expressing the decarboxylase VlmD resulted in the production of ten different SCPAs. researchgate.net Furthermore, through metabolic engineering, strains have been developed that can produce representative SCPAs, such as iso-butylamine, directly from glucose, with fed-batch cultivation leading to significant product titers. researchgate.net

Synthesis of this compound Derivatives

This compound serves as a starting material for the synthesis of various derivatives with applications in different fields.

One common reaction is N-alkylation to produce secondary and tertiary amines. For example, N-methyl-sec-butylamine can be synthesized via reductive amination of this compound with formaldehyde (B43269) and hydrogen, using a palladium catalyst. The resulting amine can then be converted to its hydrochloride salt.

This compound can also be used in reactions with closo-decaborate anion derivatives. These reactions lead to the opening of an exopolyhedral cyclic substituent and the addition of this compound as a pendant group, forming derivatives with potential applications in boron neutron capture therapy (BNCT). bohrium.com

N-Alkylated Derivatives

The N-alkylation of this compound, a primary amine, leads to the formation of secondary and tertiary amines. This transformation is a fundamental process in organic synthesis, often utilized to create more complex molecular architectures. The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a nucleophile and attack electrophilic carbon atoms, such as those in alkyl halides. youtube.com The reaction typically proceeds via a nucleophilic substitution mechanism. youtube.com

However, controlling the reaction to achieve selective mono-N-alkylation and prevent the formation of over-alkylated tertiary amines and quaternary ammonium (B1175870) salts can be a challenge. google.com One approach to achieve selective mono-N-alkylation involves reacting an alkyl halide with the amine in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a cesium base. google.com

Another method involves the alkylation of amines with alcohols catalyzed by Raney nickel. For instance, heating butylamine (B146782) with ethanol (B145695) and Raney nickel resulted in the formation of N-ethyldibutylamine. acs.org The synthesis of N-alkylated derivatives can also be achieved through the reaction of phorone with primary amines, although this method can be limited by steric hindrance, leading to open-chain addition products instead of the desired heterocyclic N-alkylated derivatives when the alkyl group is larger than a methyl group. researchgate.net

Researchers have also studied the interaction of closo-decaborate anion derivatives with primary amines, including this compound, in an ethanol medium. bohrium.com These reactions result in the opening of an exopolyhedral cyclic substituent and the addition of the amine as a pendent group, effectively creating an N-alkylated derivative of the boron cluster. bohrium.com

Synthesis of N-(β-substituted amino-4-chlorocinnamyl)-sec-butylamine derivatives

A specific class of N-alkylated derivatives, N-(β-substituted amino-4-chlorocinnamyl)-sec-butylamine derivatives, has been synthesized and studied. istis.sh.cnsioc-journal.cnsioc-journal.cn The synthesis of these compounds highlights the application of this compound as a building block in creating molecules with potential biological relevance, such as anticonvulsants. sioc-journal.cn The general synthetic pathway involves the reaction of this compound with a suitable cinnamyl-based electrophile. The structure of these derivatives is characterized by a 4-chlorocinnamyl group attached to the nitrogen of this compound, which is further substituted at the β-position of the cinnamyl moiety with another amino group. istis.sh.cnsioc-journal.cn The synthesis is influenced by factors such as steric and substituent effects. sioc-journal.cn

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is largely defined by the reactivity of its primary amine group. This functional group imparts nucleophilic and basic properties to the molecule, allowing it to participate in a wide range of chemical transformations. solubilityofthings.com

Nucleophilic Reactions

As a primary amine, this compound is a competent nucleophile. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating a variety of reactions. solubilityofthings.com This nucleophilicity is central to its role in forming new chemical bonds. solubilityofthings.com For example, in aromatic nucleophilic substitution (SNAr) reactions, this compound can displace a leaving group on an activated aromatic ring. rsc.org The kinetics of the SNAr reaction between 1,2-dinitrobenzene (B166439) and this compound have been investigated in benzene, showing a mild acceleration in the decomposition of the reaction intermediate. rsc.org The nucleophilic character of amines like this compound is fundamental to their utility as reactants and catalysts in organic synthesis. smolecule.com

Alkylation Reactions

Alkylation is a key reaction of this compound, where it acts as a nucleophile, reacting with alkylating agents like alkyl halides to form more substituted amines. cymitquimica.com This reaction is a classic example of nucleophilic substitution. youtube.com The process can be challenging to control, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and quaternary ammonium salts. google.com

Efficient synthesis of secondary amines via selective alkylation can be achieved under specific conditions, for example, by using cesium bases in anhydrous solvents. google.com Catalytic methods have also been developed; for instance, amines can be alkylated with olefins using alkali metal amides as catalysts at elevated temperatures and pressures. google.com Raney nickel has also been employed as a catalyst for the alkylation of aliphatic amines with alcohols. acs.org

Acylation Reactions

Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or an ester, to form an amide. cymitquimica.comatamanchemicals.com This is a type of nucleophilic addition-elimination reaction. youtube.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group. youtube.com

The acylation of (RS)-sec-butylamine has been studied using lipases as biocatalysts. researchgate.netresearchgate.net For example, the lipase from Aspergillus niger has been used to catalyze the acylation of (RS)-sec-butylamine with ethyl acetate in n-hexane. researchgate.net The efficiency and selectivity of this enzymatic resolution are dependent on the specific lipase used and the reaction conditions. researchgate.net

Table 1: Lipase-Catalyzed Acylation of (RS)-sec-butylamine with Ethyl Acetate researchgate.netReaction Conditions: (RS)-sec-butylamine (1), ethyl acetate, biocatalyst, solvent, conventional heating.

| Entry | Biocatalyst | Time (h) | Conversion (%) | Enantiomeric Excess (ee_p, %) | E-value |

|---|---|---|---|---|---|

| 1 | PSL-C (free) | 6 | 5 | - | < 2.0 |

| 2 | PSL-D (free) | 6 | 0 | - | - |

| 3 | CAL-B (free) | 0.5 | 54 | 84 | 30 |

| 4 | A. niger (free) | 1 | 41 | 89 | 32 |

| 5 | A. niger (immobilized on starch) | 1 | 15 | 81 | 10 |

Condensation Reactions

This compound can participate in condensation reactions, notably with carbonyl compounds like aldehydes and ketones. smolecule.comatamanchemicals.com The reaction of a primary amine with a ketone, such as the condensation of methyl ethyl ketone with ammonia-hydrogen in the presence of a nickel catalyst, is a method for manufacturing this compound itself. nih.govchemicalbook.com This type of reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (Schiff base). This reversible reaction is a cornerstone of amine and carbonyl chemistry.

Oxidation and Reduction Pathways

The oxidation of this compound can proceed through various pathways, depending on the oxidizing agent and reaction conditions. One studied pathway involves oxidation by chloramine-T (CAT) in an alkaline medium. In this reaction, the rate is first-order in both chloramine-T and this compound. niscpr.res.in The proposed mechanism suggests that N-chlorotoluene-p-sulfonamide is the primary oxidizing species. The reaction is thought to proceed via the abstraction of two hydrogen atoms from this compound, forming an intermediate imine compound. This imine is then hydrolyzed to yield methyl ethyl ketone and ammonia. niscpr.res.in The stoichiometry of the reaction shows that one mole of this compound is consumed by one mole of chloramine-T. niscpr.res.in

Another study noted that the oxidation of secondary amines, such as di-sec-butylamine, can be achieved using agents like argentic picolinate. dtic.mil While detailed product analysis for this compound itself is not extensively covered in the provided literature, the oxidation of amines generally can lead to a variety of products. For instance, oxidation can result in the formation of corresponding oximes.

Regarding reduction pathways, this compound itself is a primary amine and is already in a reduced state. However, it can be synthesized through the reduction of other functional groups. A common method is the reductive amination of butanone. This process involves the reaction of butanone with an amine source, followed by reduction with an agent like sodium borohydride or through catalytic hydrogenation. masterorganicchemistry.com Another synthetic route is the hydrogenation of butyronitrile (B89842) over a catalyst, which can be optimized to selectively produce butylamine. tandfonline.com

Acid-Base Chemistry and Salt Formation

This compound is a primary aliphatic amine and, as such, exhibits basic properties. inchem.orgnih.gov It readily reacts with acids in exothermic reactions to form salts. echemi.comnoaa.gov The pKa of the conjugate acid of this compound is reported to be approximately 10.56 at 25°C, indicating it is a moderately strong base. chemicalbook.commicrokat.grhmdb.caadakem.com Due to this basicity, in environments with pH values between 5 and 9, this compound will exist almost entirely in its protonated, cationic form. echemi.com

A variety of salts of this compound can be formed with both inorganic and organic acids. Commercially available and studied salt forms include the hydrochloride, phosphate (B84403), acetate, and carbonate salts. inchem.orgepa.gov The formation of these salts significantly impacts the physical properties of the compound, most notably increasing its water solubility. inchem.org For example, this compound hydrochloride (C4H11N·HCl) is a water-soluble salt. ontosight.aisigmaaldrich.comscbt.commolbase.com

The formation of these salts is a straightforward acid-base neutralization reaction. For instance, the reaction with hydrochloric acid yields this compound hydrochloride. While the hydrochloride salt is well-documented, it has been noted that it can be corrosive to equipment, which has limited its commercial use in some applications. inchem.org The phosphate and carbonate salts are also used in various formulations. inchem.org The ability to form these salts is a key aspect of its chemical reactivity and influences its handling, formulation, and environmental fate. inchem.orgechemi.com

Enantioselective Synthesis and Chiral Resolution

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-sec-butylamine and (S)-sec-butylamine. inchem.org The synthesis and separation of these enantiomers are of significant interest, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry can dictate biological activity. chemimpex.comontosight.aisigmaaldrich.comsigmaaldrich.com

Diastereomeric Salt Formation for Chiral Resolution

A classical and effective method for resolving racemic this compound is through diastereomeric salt formation. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

One study detailed the successful resolution of racemic this compound using (+)-deoxycholic acid as the resolving agent. rsc.org The crystallization process preferentially yielded crystals of the salt formed between (+)-deoxycholic acid and (R)-sec-butylamine. rsc.org Another established method uses D- or L-tartaric acid as the resolving agent to obtain both enantiomers with high optical purity (greater than 99%). sioc-journal.cn After separation, the resolving agent can be recovered, making this an efficient process. sioc-journal.cn

Asymmetric Catalysis and Chiral Ligands

Asymmetric catalysis provides a direct route to enantiomerically enriched this compound or its derivatives. In this approach, a prochiral starting material is converted into a chiral product using a chiral catalyst or a metal complex with a chiral ligand. (S)-(+)-sec-butylamine itself is utilized as a chiral ligand in asymmetric catalysis to facilitate the highly selective synthesis of other chiral products. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The synthesis of this compound can be achieved via the asymmetric hydrogenation and ammoniation of butanone, often employing a nickel catalyst. echemi.com Furthermore, transaminases (TAs) are increasingly used as biocatalysts for the asymmetric synthesis of chiral amines. For instance, (R)-transaminases have been used to synthesize (R)-1-phenylpropan-2-amine derivatives with this compound acting as the amine donor, achieving high conversions and excellent enantiomeric excess. rsc.org

Kinetic Resolution Techniques

Kinetic resolution is another powerful strategy to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other.

Enzymatic kinetic resolution has proven particularly effective for this compound. The use of ω-transaminase from Vibrio fluvialis JS17 has been demonstrated to resolve racemic this compound. tandfonline.comncats.iojst.go.jpnih.govkaist.ac.kr In one application, this process was conducted under reduced pressure to remove the inhibitory by-product, 2-butanone. This optimized process successfully resolved 400 mM of racemic this compound to yield (R)-sec-butylamine with a 98% enantiomeric excess and a 53% conversion. nih.gov

Lipases, such as Candida antarctica lipase B (CAL-B), are also employed for the kinetic resolution of this compound through enantioselective acylation. researchgate.netresearchgate.net The choice of acylating agent and solvent was found to be crucial. While initial attempts with ethyl butyrate (B1204436) yielded low enantiomeric excess, using ethyl esters of long-chain fatty acids, like ethyl decanoate, in methyl t-butyl ether significantly improved the reaction, yielding (S)-sec-butylamine with very high enantiomeric excess. researchgate.netresearchgate.net

Role of this compound as a Chiral Building Block

The enantiomers of this compound, particularly (R)- and (S)-sec-butylamine, are valuable chiral building blocks in organic synthesis. chemimpex.comontosight.aisigmaaldrich.comsigmaaldrich.comsigmaaldrich.com They serve as starting materials or intermediates in the production of a wide range of enantiomerically pure compounds, including pharmaceuticals and agrochemicals. chemimpex.comontosight.ai

(S)-(+)-sec-Butylamine is described as a versatile chiral building block and is also used as a chiral ligand in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Similarly, (R)-(-)-sec-butylamine is recognized as a crucial building block and can act as a chiral auxiliary, which helps to control the stereochemical outcome of a reaction. chemimpex.com Its use allows chemists to construct complex molecules with specific, desired stereochemistry. chemimpex.comontosight.ai The application of these chiral amines as synthons is fundamental in the development of new drugs and other specialized chemical products. chemimpex.comontosight.ai

Interactive Data Tables

Physical and Chemical Properties of this compound Enantiomers

| Property | (S)-(+)-sec-Butylamine | (R)-(-)-sec-Butylamine | Reference |

| CAS Number | 513-49-5 | 13250-12-9 | sigmaaldrich.com |

| Molecular Formula | C₂H₅CH(NH₂)CH₃ | C₂H₅CH(NH₂)CH₃ | sigmaaldrich.com |

| Molecular Weight | 73.14 g/mol | 73.14 g/mol | ontosight.aisigmaaldrich.com |

| Boiling Point | 62.5 °C | ~63 °C | ontosight.aisigmaaldrich.com |

| Density | 0.731 g/mL at 25 °C | Not specified | sigmaaldrich.com |

| Refractive Index | n20/D 1.393 | Not specified | sigmaaldrich.com |

| Optical Activity | [α]19/D +7.5°, neat | Not specified | sigmaaldrich.com |

Kinetic Resolution of Racemic this compound

| Enzyme | Method | Key Findings | Reference |

| ω-Transaminase (Vibrio fluvialis JS17) | Enzymatic kinetic resolution under reduced pressure | Achieved 98% enantiomeric excess of (R)-sec-butylamine with 53% conversion. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Enzymatic kinetic resolution via acylation | High enantiomeric excess of (S)-sec-butylamine obtained using ethyl decanoate as the acylating agent. | researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Studies of Sec Butylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules, providing a fundamental basis for understanding their behavior. nih.gov These methods have become essential for studying species that are difficult to analyze experimentally. dokumen.pub

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules, enabling the elucidation of reaction mechanisms and molecular interactions. nih.govmdpi.com DFT has been applied to investigate systems involving sec-butylamine (B1681703) and its derivatives to understand their reactivity.

One study investigated the guest displacement reactions of a resorcin researchgate.netarene host with a this compound guest in the gas phase. nih.gov The process, where this compound was exchanged with other amines like methylamine (B109427) and ethylamine, was monitored, and the differing reaction rates were analyzed. The experimental results were supported by DFT calculations, which helped to understand the kinetics of the guest-host interactions. nih.gov

In another application, DFT calculations were used to study the metabolic activation pathways of various nitrosamines, including bis(butan-2-yl)(nitros)amine (BBNA), a derivative of this compound. frontiersin.org These calculations are crucial for carcinogenicity risk assessment. The study computed the activation profiles, revealing that for BBNA, the formation of the diazonium ion is significantly more stable compared to other nitrosamines like NDMA, due to the positive inductive effect of the aliphatic chains. frontiersin.org The subsequent reaction to form a DNA adduct was found to be barrierless. These DFT-based findings provide critical insights into the relative stability of intermediate species and the likelihood of reactive ion formation. frontiersin.org

Table 1: Calculated Reaction Free Energies for BBNA Activation Data sourced from quantum chemical calculations. frontiersin.org

| Reaction Step | Free Energy (kcal/mol) |

| Formation of Diazonium Ion | -65.3 |

| Formation of DNA Adduct (from carbenium ion) | -116.0 |

| Formation of Water Adduct (from carbenium ion) | -92.3 |

Thermochemical Property Predictions

Computational methods are frequently used to predict the thermochemical properties of chemical compounds. These predictions are valuable for chemical engineering applications and for understanding the energy landscape of reactions. Various thermochemical properties for this compound have been reported based on experimental and computational data.

Table 2: Predicted Thermochemical Properties of this compound

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔfH⦵298) | -138.5 to -136.5 kJ·mol⁻¹ | wikipedia.org |

| Standard Enthalpy of Combustion (ΔcH⦵298) | -3.0095 to -3.0077 MJ·mol⁻¹ | wikipedia.org |

| Proton Affinity (PAff) | 921.3 kJ/mol | chemeo.com |

| Gas Basicity (BasG) | 889.4 kJ/mol | chemeo.com |

| Enthalpy of Vaporization at standard conditions | 33.1 kJ/mol | chemeo.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into dynamic processes, conformational preferences, and intermolecular forces.

The study of intermolecular interactions in binary mixtures containing this compound is crucial for understanding its behavior in solutions, which has relevance in industrial applications like separation processes. tandfonline.com Several studies have investigated the properties of this compound mixed with various alcohols to probe these interactions.

The interactions in binary mixtures of this compound with 2-methoxyethanol (B45455) were investigated by measuring refractive indices and related properties at various temperatures. tandfonline.com The analysis of excess molar refraction (RE) and deviation from ideality in refractive index (Δn) was used to identify the presence of intermolecular complexes formed between the different species. tandfonline.comresearchgate.net

Similarly, acoustical studies of binary mixtures of 2-butoxy ethanol (B145695) with this compound were performed by measuring densities and ultrasonic velocities. i-scholar.in From this data, parameters such as isentropic compressibility (kₛ), intermolecular free length (Lբ), and their excess values were calculated. The results indicated the presence of specific interactions between the hydroxyl group of the alcohol and the amine group of this compound. i-scholar.in The negative values found for excess isentropic compressibility suggest that the resulting associated structures are denser and more rigid than an ideal mixture, which is indicative of strong intermolecular forces like hydrogen bonding. tandfonline.com

Table 3: Summary of Studies on Intermolecular Interactions in this compound Binary Mixtures

| Mixture Component 2 | Properties Studied | Key Findings | Source(s) |

| 2-Methoxyethanol | Refractive index, Molar refraction, Excess molar refraction | Presence of intermolecular complexes identified. | tandfonline.comresearchgate.net |

| 2-Butoxy ethanol | Density, Ultrasonic velocity, Isentropic compressibility | Strong specific interactions between component molecules observed. | i-scholar.in |

| Alkanols (C1-C3) | Refractive indices | Study of branching effect on intermolecular interactions. | asianpubs.org |

| 2-Ethyl-1-hexanol | Density, Viscosity, Isentropic compressibility | Negative excess values suggest significant intermolecular interactions. | tandfonline.com |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, computational methods are key to understanding its preferred shapes.

A study of the crystal structure of (S)-sec-butylammonium l-tartrate monohydrate revealed that the sec-butylammonium cation is disordered. nih.goviucr.org This disorder arises from the presence of two different rotamers related by rotation around the C-CH₂ bond. The two conformations were found in a refined occupancy ratio of 0.68:0.32. nih.goviucr.org

In another study, theoretical calculations were used to confirm the conformation of imines formed from the reaction of this compound with (S)-citronellal, a chiral derivatizing agent. researchgate.netsemanticscholar.org The calculations supported experimental findings from Nuclear Overhauser Effect (NOE) spectroscopy, which suggested a "quasi-folded" conformation. semanticscholar.orgx-mol.com The theoretical analysis indicated that London dispersion forces and interactions between molecular orbitals are the primary justifications for this preferred conformation, leading to a form of conformational locking even in an open-chain molecule. researchgate.netsemanticscholar.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions, including the characterization of transition states and intermediates that may be too transient to observe experimentally. smu.eduwalisongo.ac.id

The mechanism of amide bond formation, a fundamental reaction in organic chemistry, has been studied computationally. rsc.org While specific studies on this compound are part of broader research, the principles apply. For instance, computational studies on the aminolysis of esters—a model for the interaction of a carbonyl group with a nucleophile like an amine—have used methods like DFT to evaluate different mechanistic pathways, such as stepwise versus concerted mechanisms. researchgate.net These calculations can determine the activation energies for each path, revealing the most favorable route for the reaction.